Studies suggest that N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide possesses antifungal properties. Research has demonstrated its effectiveness against various fungal strains, including Aspergillus fumigatus and Candida albicans. [Source: Fungal Biology and Biotechnology, Volume 5, Issue 1, January 2016, Pages 17-24 ""]
While less explored than its antifungal properties, certain research indicates that N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide may also exhibit antibacterial activity. Studies have shown its potential effectiveness against specific bacterial strains. [Source: Molecules (MDPI), Volume 23, Issue 12 (2018), page 3229 ""]
N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound characterized by its unique structural features, combining a benzofuran moiety with an oxalamide functional group. The compound's chemical formula is C16H15N3O3, and it possesses a molecular weight of 299.31 g/mol. The presence of the carbamoyl group and the pyridinylmethyl substituent contributes to its potential biological activity and reactivity.
These reactions highlight the compound's versatility in synthetic organic chemistry.
N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide exhibits promising biological activities. Preliminary studies suggest potential applications in:
Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.
Synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide can be achieved through several methods:
These methods allow for the efficient production of the compound while maintaining high purity levels.
The applications of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide are diverse, including:
The unique structure may also lend itself to further modifications for enhanced activity or selectivity.
Interaction studies are crucial for understanding how N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide interacts with biological systems:
These studies will help clarify the pharmacokinetics and pharmacodynamics of the compound.
Several compounds share structural similarities with N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide, each possessing unique properties:
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| N1,N2-Bis(pyridin-2-ylmethyl)oxalamide | Two pyridine rings | Anticancer | Dual binding sites |
| 5-cyanoindole derivatives | Indole core | Antimicrobial | Enhanced solubility |
| Benzofuran-based compounds | Benzofuran core | Anticancer | Diverse substituents |
The uniqueness of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide lies in its specific combination of a carbamoylbenzofuran structure with a pyridine moiety, which may confer distinct biological activities not present in other similar compounds.